2-(2,3-Dihydro-4h-1,4-benzoxazin-4-yl)ethanol hydrochloride
Description
2-(2,3-Dihydro-4H-1,4-benzoxazin-4-yl)ethanol hydrochloride (CAS: 1185674-69-4) is a benzoxazine derivative characterized by a bicyclic benzoxazine core linked to an ethanol moiety, with a hydrochloride salt enhancing its stability and solubility. The benzoxazine scaffold is known for its versatility in medicinal chemistry, often contributing to bioactivity through interactions with biological targets. This compound has been listed as discontinued by CymitQuimica , though other suppliers may still offer it .
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzoxazin-4-yl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c12-7-5-11-6-8-13-10-4-2-1-3-9(10)11;/h1-4,12H,5-8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEZSKGURGEYBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1CCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-4h-1,4-benzoxazin-4-yl)ethanol hydrochloride typically involves the reaction of anthranilic acid derivatives with orthoesters in the presence of a catalyst such as acetic acid. The reaction is carried out in ethanol under reflux conditions . The process can also be optimized using microwave irradiation to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher efficiency. The reaction conditions are carefully controlled to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-4h-1,4-benzoxazin-4-yl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines and their oxo and dihydro derivatives .
Scientific Research Applications
The compound's structure features a hydroxyl group attached to the benzoxazine framework, which contributes to its biological activity. The presence of chlorine in the hydrochloride form enhances its solubility and stability in various applications.
Medicinal Chemistry
Biological Activity : Research indicates that compounds within the benzoxazine class, including 2-(2,3-Dihydro-4H-1,4-benzoxazin-4-yl)ethanol hydrochloride, exhibit a range of biological activities. These include:
- Antimicrobial Properties : Studies have shown that benzoxazines can exhibit significant antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to reduce inflammation in animal models.
- Neuroprotective Effects : The compound has potential applications in neuroprotection, particularly in conditions like Alzheimer's disease.
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various benzoxazine derivatives and their biological evaluation. The results indicated that specific substitutions on the benzoxazine ring significantly enhanced anti-inflammatory activity compared to non-substituted analogs .
Materials Science
Polymerization Potential : Benzoxazines are known for their ability to form thermosetting polymers upon curing. The unique structure of this compound allows it to be used as a precursor for advanced materials with high thermal stability and mechanical strength.
Application Example : Research has demonstrated that incorporating benzoxazine derivatives into epoxy resins can improve their thermal properties and mechanical performance. The resulting materials are suitable for aerospace and automotive applications where high performance is crucial .
Agricultural Chemistry
Pesticidal Activity : Some studies suggest that benzoxazine derivatives may possess herbicidal or pesticidal properties. The structural characteristics of this compound could be leveraged in developing new agrochemicals.
Case Study : A research article highlighted the synthesis of a series of benzoxazine derivatives and their evaluation as potential herbicides. The findings indicated promising results in inhibiting weed growth while being less toxic to crop plants .
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-4h-1,4-benzoxazin-4-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, making it a valuable tool in research and therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzoxazine core allows for diverse functionalization, leading to variations in biological activity, physicochemical properties, and applications. Below is a detailed comparison with structurally related compounds:
Structural and Functional Analogues
Key Comparative Insights
Substituent Effects on Bioactivity :
- Nitrophenyl and isopropyl groups (e.g., in the compound from ) enhance antimicrobial activity, likely by improving membrane penetration or target binding .
- The trifluorophenyl-benzothiophene hybrid () demonstrates therapeutic specificity for parasitic infections, underscoring the role of aromatic and halogen substituents in target selectivity .
Structural Complexity and Applications: Simpler benzoxazine derivatives (e.g., ethanol or amine variants) lack detailed bioactivity data but may serve as intermediates for more complex molecules. Hybrid structures like ML-241 and the benzothiophene-carboxamide derivative () highlight the scaffold’s adaptability in drug discovery .
Biological Activity
2-(2,3-Dihydro-4H-1,4-benzoxazin-4-yl)ethanol hydrochloride is a compound belonging to the benzoxazine class, which is characterized by its unique heterocyclic structure. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure contributes to its distinct biological properties, making it a subject of various pharmacological studies .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor , binding to the active sites of enzymes and preventing substrate interactions. Additionally, it has been shown to modulate receptor activity, influencing various signal transduction pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These results suggest that the compound exhibits moderate to good antimicrobial activity across various strains .
Anticancer Activity
The anticancer potential of this compound has also been investigated extensively. In vitro studies have shown that it possesses cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| Jurkat (T-cell leukemia) | <10 |
| A-431 (epidermoid carcinoma) | <10 |
The mechanism involves inducing apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for various enzymes involved in critical biochemical pathways. For instance, it has been shown to inhibit the PqsD enzyme in Pseudomonas aeruginosa, which is essential for the biosynthesis of signaling molecules involved in biofilm formation . The binding affinity and inhibition kinetics have been documented as follows:
| Enzyme | Inhibition Type | Binding Affinity (µM) |
|---|---|---|
| PqsD | Competitive | <5 |
This inhibition leads to a reduction in pathogenicity and biofilm formation in bacterial cultures .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various benzoxazine derivatives, including this compound against clinical isolates of E. coli and S. aureus. The results indicated that the compound significantly reduced bacterial growth compared to control groups.
- Cytotoxicity Assessment : In a comparative study with known chemotherapeutic agents, this compound showed comparable cytotoxicity against A-431 cells when tested in a dose-response manner, suggesting its potential as a lead compound for further development in cancer therapy .
Q & A
Q. What are the recommended synthetic routes for 2-(2,3-Dihydro-4H-1,4-benzoxazin-4-yl)ethanol hydrochloride, and what critical parameters influence yield and purity?
Methodological Answer: Synthesis typically involves cyclization of substituted ethanolamine derivatives with ortho-substituted phenolic precursors under acidic or basic conditions. Key steps include:
- Reagent Selection : Use of glacial acetic acid as a catalyst for cyclization reactions (e.g., benzoxazine ring formation) .
- Reaction Optimization : Refluxing in ethanol for 4–6 hours to ensure complete ring closure, followed by solvent evaporation under reduced pressure .
- Purification : Recrystallization from ethanol/water mixtures to isolate the hydrochloride salt. Yield and purity depend on stoichiometric ratios, temperature control, and anhydrous conditions during reduction steps (e.g., LiAlH4 for amine intermediates) .
Q. Critical Parameters Table :
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- NMR Analysis :
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ peaks matching the molecular formula (e.g., C11H14ClNO2 for the hydrochloride salt) .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding patterns in the solid state (e.g., benzoxazine ring planarity) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability :
- Acidic Conditions (pH <3) : Protonation of the ethanolamine group enhances solubility but may hydrolyze the benzoxazine ring over time .
- Basic Conditions (pH >8) : Risk of ring-opening reactions via nucleophilic attack on the oxazine oxygen .
- Thermal Stability :
- Decomposition above 200°C (TGA/DSC data recommended). Store at –20°C in anhydrous environments to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data for this compound across different assay systems?
Methodological Answer:
- Assay Validation :
- Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target engagement .
- Control for solvent effects (e.g., DMSO concentration ≤0.1%) and batch-to-batch purity variations (HPLC ≥95%) .
- Data Normalization :
- Normalize activity to internal standards (e.g., reference inhibitors) and account for metabolic instability in cell-based systems (e.g., CYP450 interactions) .
Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this benzoxazine derivative in biological systems?
Methodological Answer:
- SAR Strategy :
- Core Modifications : Synthesize analogs with substituents at the 2- and 3-positions of the benzoxazine ring to assess steric/electronic effects .
- Ethanolamine Chain Variation : Compare hydrochloride salts with free-base or alternate counterions (e.g., sulfate) to study solubility-bioactivity trade-offs .
- Computational Modeling :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., serotonin receptors) and validate with mutagenesis studies .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental biological activity data for this compound?
Methodological Answer:
- Dynamic Simulations :
- Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess ligand-receptor flexibility over time, which static docking may overlook .
- Experimental Validation :
- Synthesize top-ranked computational hits and test in dose-response assays. For inactive analogs, evaluate off-target effects via kinome-wide profiling .
- Data Integration :
- Apply machine learning (e.g., random forest models) to correlate calculated descriptors (e.g., logP, polar surface area) with experimental IC50 values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
